ABT-072

Overview

Description

ABT-072 (CAS 1132936-00-5) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, developed for the treatment of chronic HCV infection, particularly genotype 1 . It belongs to the trans-δ-resviniferol analog class, characterized by high oral bioavailability and potent inhibition of HCV replication . Preclinical studies demonstrated this compound's superior efficacy (5–9× more potent than ABT-333) against HCV genotype 1, favorable pharmacokinetics (e.g., preferential liver distribution), and low risk of drug-drug interactions due to weak inhibition of cytochrome P450 (CYP) enzymes . In clinical trials, this compound was evaluated in combination regimens (e.g., with ABT-450/r and ribavirin), achieving sustained virologic response (SVR) rates of up to 93% in treatment-naïve patients .

Preparation Methods

Medicinal Chemistry Optimization Leading to ABT-072

The development of this compound originated from lead compound 1 , an aryl dihydrouracil derivative with suboptimal oral bioavailability due to high polar surface area and amide-related metabolic instability . Key structural modifications included:

Trans-Olefin Isosteric Replacement

Replacement of the amide bond in 1 with a trans-olefin linkage reduced polarity while maintaining planar geometry critical for NS5B binding. This alteration decreased molecular weight by 18 Da and increased calculated logP from 3.2 to 4.1, enhancing membrane permeability .

N-Linked Uracil Optimization

Substituting dihydrouracil with an N-linked uracil improved replicon potency 30-fold (EC<sub>50</sub> from 9 nM to 0.3 nM) . X-ray crystallography revealed the uracil’s C4 carbonyl formed a hydrogen bond with NS5B Pro495, while the N1 position enabled favorable van der Waals interactions with Leu492 .

Synthetic Route Development

The synthesis of this compound (C<sub>24</sub>H<sub>27</sub>N<sub>3</sub>O<sub>5</sub>S, MW 469.55) proceeds via a convergent approach, coupling two key intermediates: a trans-stilbene fragment and a substituted uracil moiety.

Table 1: Overall Synthetic Route

| Step | Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Boronic ester A + aryl bromide B | Stilbene intermediate C | 78 |

| 2 | Ullmann Condensation | Intermediate C + uracil D | This compound crude | 65 |

| 3 | Crystallization (K<sup>+</sup> salt) | This compound crude | This compound potassium trihydrate | 92 |

Key Synthetic Steps and Conditions

Stilbene Fragment Preparation

The trans-stilbene core was constructed via palladium-catalyzed coupling:

Reaction Scheme 1

Critical parameters:

-

Oxygen-free conditions to prevent boronic acid oxidation

-

Strict stoichiometric control (1:1.05 A:B ratio) to minimize homocoupling

Uracil Coupling via Ullmann Reaction

Copper-mediated coupling installed the uracil pharmacophore:

Reaction Scheme 2

Optimization reduced copper loading from 20% to 10% while maintaining 65% yield .

Process Chemistry Considerations

Crystallization as Potassium Trihydrate

Final purification employed salt formation:

Table 2: Salt Form Characterization

| Parameter | Value | Method |

|---|---|---|

| Purity | 99.4% | HPLC (220 nm) |

| Water Content | 9.8% (theory 9.6%) | Karl Fischer |

| Crystal Morphology | Platelets (10–50 μm) | SEM |

Analytical Characterization

Structural Confirmation

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, uracil H6), 7.65 (d, J=16 Hz, 2H, stilbene), 3.89 (s, 3H, OCH<sub>3</sub>)

Solubility Profiling

Table 3: Solubility in Pharmaceutical Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 170 | 25 |

| PEG 400 | 45 | 37 |

| 0.1N HCl | <0.1 | 37 |

Formulation Development

Phase 1 studies utilized a solid dispersion approach to enhance oral bioavailability :

This formulation increased AUC<sub>0–24</sub> 3.2-fold compared to crystalline API in canine models .

Chemical Reactions Analysis

ABT-072 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antiviral Activity Against Hepatitis C Virus

ABT-072 has been extensively studied for its efficacy in treating HCV. Key findings from clinical trials include:

- Phase 1 Studies : These trials demonstrated that this compound could be administered effectively with once-daily oral dosing, showing good tolerability and pharmacokinetics in HCV-infected patients .

- Phase 2 Studies : A notable combination therapy involving this compound and the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks post-treatment in 10 out of 11 patients, indicating its potential as a highly effective treatment option .

Pharmacokinetic Properties

This compound exhibits improved permeability and solubility compared to earlier compounds developed in similar studies. The modifications made during its synthesis have led to better absorption characteristics, which are critical for effective oral administration .

Data Table: Clinical Trials Involving this compound

Case Study 1: Efficacy in Combination Therapy

A clinical study evaluated this compound in combination with another antiviral agent, ABT-450. The results indicated that this combination therapy not only enhanced viral suppression but also minimized the duration of treatment required to achieve a sustained virologic response, emphasizing the potential of this compound as part of multi-drug regimens against HCV .

Case Study 2: Pharmacokinetic Evaluation

In another study focusing on pharmacokinetics, researchers assessed the absorption and distribution characteristics of this compound. The findings revealed that the compound maintained effective plasma concentrations over a 24-hour period, supporting its once-daily dosing regimen .

Mechanism of Action

ABT-072 exerts its effects by inhibiting the NS5B polymerase of the hepatitis C virus. This enzyme is crucial for the replication of the viral RNA. By binding to the polymerase, this compound prevents the synthesis of new viral RNA, thereby inhibiting the replication of the virus . The molecular targets and pathways involved in this mechanism include the active site of the NS5B polymerase and the associated replication complex .

Comparison with Similar Compounds

Structural and Functional Class

ABT-072 and its comparators are non-nucleoside NS5B inhibitors (NNIs) targeting distinct allosteric pockets (Table 1):

In Vitro Potency and Selectivity

This compound exhibits superior enzymatic and cellular activity compared to other NNIs (Table 2):

This compound’s selectivity for HCV NS5B over human polymerases (e.g., DNA polymerase β, γ) minimizes off-target toxicity .

Resistance Profiles

Resistance mutations in NS5B significantly affect NNI efficacy (Table 3):

This compound shares cross-resistance with ABT-333 and Tegobuvir for M414L and C316N mutations but retains partial activity against S556G variants .

Pharmacokinetics and Drug-Drug Interaction Potential

This compound demonstrates optimal pharmacokinetics for once-daily dosing:

| Parameter | This compound | ABT-333 | Tegobuvir |

|---|---|---|---|

| Oral Bioavailability | 89% (dog) | 75% (dog) | 60% (rat) |

| Half-life (t₁/₂) | 7.2 h | 4.8 h | 3.5 h |

| CYP Inhibition | Weak (2C19, 2C9) | Moderate (3A4) | Strong (3A4) |

This compound’s weak CYP inhibition reduces interaction risks with ritonavir-boosted regimens, unlike Tegobuvir, which requires dose adjustments with CYP3A4 substrates .

Biological Activity

ABT-072 is a non-nucleoside inhibitor targeting the Hepatitis C virus (HCV) NS5B polymerase, developed as part of a broader initiative to find effective direct-acting antivirals (DAAs) for HCV treatment. This compound emerged from medicinal chemistry efforts aimed at enhancing the pharmacokinetic properties and antiviral efficacy of earlier lead compounds. The modification of structural components in this compound has resulted in improved solubility and permeability, making it a promising candidate in HCV therapy.

This compound functions by inhibiting the RNA-dependent RNA polymerase (NS5B) of HCV, which is crucial for viral replication. The inhibition occurs through two primary mechanisms:

- Chain Termination : During the initiation phase of RNA synthesis, this compound acts as a chain terminator.

- Base-Pair Confounding : Once the polymerase enters the elongation phase, it disrupts the base-pairing process, preventing effective viral replication .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in several studies, indicating favorable absorption and distribution characteristics. Phase 1 clinical trials demonstrated that once-daily oral dosing is feasible for patients infected with HCV, with good tolerability reported .

Phase 1 Trials

Initial studies focused on evaluating the safety and tolerability of this compound in healthy subjects. These trials confirmed its potential for oral administration and established baseline pharmacokinetic parameters .

Phase 2 Trials

A significant Phase 2 pilot study combined this compound with another antiviral agent, ABT-450, and ribavirin. This combination resulted in a sustained virologic response (SVR) at 24 weeks post-treatment in 91% of treatment-naive patients with genotype 1 HCV . The data from this study are summarized in Table 1.

| Study Phase | Treatment Regimen | SVR24 Rate | Patient Population |

|---|---|---|---|

| Phase 2 | This compound + ABT-450 + Ribavirin | 91% | Genotype 1, treatment-naive |

Resistance Studies

Research into resistance mechanisms associated with this compound has indicated that mutations can arise during treatment. For instance, certain mutations near the active site of NS5B can confer resistance to inhibitors like this compound. Understanding these mechanisms is critical for developing strategies to mitigate resistance during therapy .

Case Study: Efficacy in Treatment-Naive Patients

In a cohort of 11 patients treated with the combination regimen including this compound, 10 achieved SVR24, underscoring the compound's effectiveness in a real-world clinical setting. This case highlights the potential for this compound to serve as a backbone therapy in HCV treatment protocols .

Case Study: Resistance Development

A study observed that prolonged exposure to this compound led to specific mutations in NS5B among some patients, indicating a need for careful monitoring and potentially combination therapies to prevent resistance development .

Q & A

Q. Basic: What is the mechanism of action of ABT-072 against hepatitis C virus (HCV)?

Answer:

this compound is a non-nucleoside inhibitor (NNI) targeting the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site (Thumb Domain I), inducing conformational changes that disrupt viral replication. Preclinical studies highlight its potency against HCV genotype 1, with an EC₅₀ range of 1–10 nM in replicon assays. Its efficacy is enhanced in combination therapies, such as with ABT-450/r (a protease inhibitor) and ribavirin, as demonstrated in clinical trials .

Q. Basic: What physicochemical properties of this compound pose formulation challenges?

Answer:

this compound is a weakly acidic compound with pH-dependent solubility:

- Free acid form : Extremely low solubility (<1 µg/mL) in aqueous media below pH 9.

- Potassium salt : Improved solubility at higher pH (e.g., ~10 mg/mL at pH 10), but rapid precipitation in neutral gastrointestinal (GI) conditions.

These properties necessitate advanced formulation strategies, such as amorphous solid dispersions (ASDs) with polymers (e.g., HPMC, CoPVP) to maintain supersaturation and inhibit crystallization .

Q. Advanced: How does the dual pH, biphasic dissolution method differentiate this compound formulations?

Answer:

The biphasic dissolution system simulates GI transitions using two aqueous phases (pH 2 and 6.5) and an organic phase (octanol) to mimic intestinal absorption. Key methodological steps:

Dissolution kinetics : Track drug release in aqueous phases under physiologically relevant shear and temperature.

Partitioning : Measure this compound concentration in octanol, which correlates with in vivo bioavailability.

Polymer effects : Compare formulations (e.g., ASDs vs. wet-granulated tablets) to assess supersaturation maintenance.

For example, ASDs with CoPVP showed sustained octanol partitioning (t = 2 h: ~70 µg/mL) and 100% relative bioavailability in dogs, outperforming crystalline formulations (13–40% bioavailability) .

Q. Advanced: How can in vitro-in vivo relationships (IVIVR) for this compound be established using dissolution data?

Answer:

IVIVR is validated through:

- Scaling factors : Adjust the aqueous-to-octanol volume ratio (A/V) to mirror dog (A/V = 0.25) and human (A/V = 0.1) GI physiology.

- Time-point correlation : Octanol concentrations at t = 2 h strongly correlate with AUC/dose in preclinical models (R² > 0.9 for dog data).

- Statistical modeling : Use linear regression to link octanol partitioning (e.g., 25–70 µg/mL at t = 2 h) to relative bioavailability (13–100% in dogs) .

Q. Advanced: How should researchers analyze contradictions in bioavailability data across this compound formulations?

Answer:

Contradictions arise from dynamic interactions between dissolution, precipitation, and partitioning. Methodological approaches include:

Kinetic profiling : Compare time-resolved dissolution curves (e.g., ASDs sustain supersaturation >2 h, while wet-granulated formulations precipitate within 30 min).

Precipitate characterization : Use microscopy or turbidity measurements to quantify solid-state changes.

Multivariate analysis : Isolate variables (e.g., polymer type, surfactant) impacting bioavailability. For instance, CoPVP ASDs outperformed HPMC due to stronger precipitation inhibition .

Q. Advanced: What role do polymer excipients play in optimizing this compound formulations?

Answer:

Polymers like CoPVP and HPMC:

- Inhibit crystallization : Extend supersaturation by adsorbing to crystal nuclei (e.g., CoPVP reduces precipitation rate by 50% vs. HPMC).

- Modulate release kinetics : ASDs with 18% this compound/77% CoPVP achieved 2.5× higher Cmax in dogs compared to lipid suspensions.

- Enhance partitioning : CoPVP formulations showed 3× higher octanol flux than crystalline counterparts, directly correlating with AUC .

Q. Basic: What preclinical models are appropriate for evaluating this compound pharmacokinetics?

Answer:

- Canine models : Cross-over studies (n = 6) with 100 mg doses and 7-day washout periods, validated via HPLC-MS/MS plasma analysis.

- Dual-phase testing : Scale dissolution parameters (A/V ratios) to match canine/human GI physiology.

- Statistical rigor : Use non-compartmental analysis (NCA) for AUC and Cmax comparisons across formulations .

Q. Advanced: How to design experiments assessing this compound’s supersaturation stability?

Answer:

pH-shift assays : Transition from gastric (pH 2) to intestinal (pH 6.5) conditions while monitoring turbidity and drug concentration.

Polymer screening : Test polymers (e.g., HPMC, PVPVA) at varying drug-to-polymer ratios (10–30% w/w).

High-throughput analytics : Use UV fiber-optic probes for real-time dissolution and partitioning measurements.

ASDs with CoPVP maintained supersaturation for >2 h, while crystalline forms precipitated within 15 min .

Properties

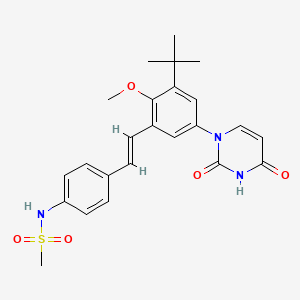

IUPAC Name |

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZSTQYSBYEENY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132936-00-5, 1214735-11-1 | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.